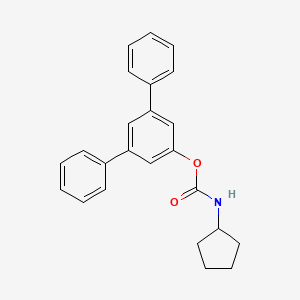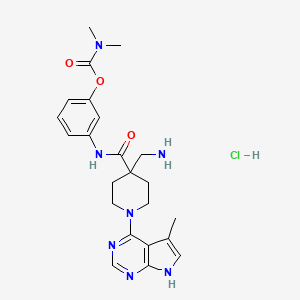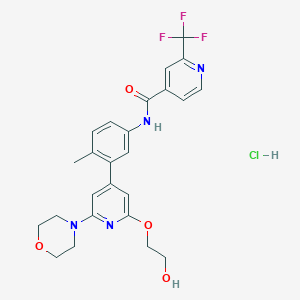
Mafosfamide
Overview
Description
Mafosfamide has been used in trials studying the treatment of Lymphoma, Leukemia, Meningeal Neoplasm, and Brain and Central Nervous System Tumors.
This compound is a synthetic oxazaphosphorine derivative with antineoplastic properties. this compound alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis. Although closely related to cyclophosphamide, this compound, unlike cyclophosphamide, does not require hepatic activation to generate its active metabolite 4-hydroxy-cyclophosphamide; accordingly, this compound is potentially useful in the intrathecal treatment of neoplastic meningitis. (NCI04)
Scientific Research Applications
Intrathecal Administration in Neoplastic Meningitis
Mafosfamide has been explored for intrathecal (IT) administration in the treatment of neoplastic meningitis. Preclinical studies and a phase I trial demonstrated its potential efficacy at certain dosages, with the cytotoxic target exposure being achievable in ventricular cerebrospinal fluid (CSF) after intraventricular dosing. The recommended phase II dose for IT this compound, without concomitant analgesia, is 5 mg over 20 minutes (Blaney et al., 2005).
Enhancement of Cytotoxic T Lymphocyte Growth
This compound has been shown to enhance the growth of cytotoxic T lymphocytes (CTL) from tumor-bearing host mice. It selectively inhibits suppressor cells that limit the long-term expansion of splenic CTL in culture and inhibit adoptive immunotherapy of solid tumors (Inge et al., 1992).
Bone Marrow Purging
This compound is used for bone marrow purging, with the aim of destroying leukemic cells while sparing normal hematopoietic stem cells. This process is crucial for autologous bone marrow transplantation. The variability in drug sensitivity among patients suggests the need for dose adjustment on an individual basis (Douay et al., 1989).
Cell-Cycle Disruption and Apoptosis Induction
This compound induces cell-cycle disruptions and apoptosis in HL60 leukemic cells. It generates 4-hydroxycyclophosphamide and is associated with S-phase accumulation, G2-phase arrest, and morphological and biochemical evidence of apoptosis (Davidoff & Mendelow, 1993).
Clinical Trials and Anticancer Research
This compound's effectiveness in various cancer cells has led to clinical trials, particularly for intrathecal administration in patients with neoplastic meningitis. It has shown good tolerability and efficacy in these trials (Mazur et al., 2012).
Apoptotic Death in Lymphoblastoid Cells
Research on this compound's effect on lymphoblastoid cells revealed that it induces apoptosis in a dose and time-dependent manner, with a more pronounced effect in p53(wt) cells. DNA replication blockage and transcriptional inhibition were identified as upstream processes initiating apoptosis (Goldstein, Roos, & Kaina, 2008).
Regional Fibrosis After Intraperitoneal Administration
This compound administered intraperitoneally causes a delayed, dose-dependent fibrotic peritoneal reaction. This reaction might complicate the interpretation of in vivo studies and presents a challenge for clinical development of this compound for regional therapies (Roberts et al., 2004).
Properties
| 88859-04-5 | |
Molecular Formula |
C9H19Cl2N2O5PS2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[[(2S,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)/t9-,19-/m0/s1 |
InChI Key |
PBUUPFTVAPUWDE-UGZDLDLSSA-N |
Isomeric SMILES |
C1CO[P@@](=O)(N[C@H]1SCCS(=O)(=O)O)N(CCCl)CCCl |
SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Canonical SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Z-7557; Z7557; Z 7557; Mafosfamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)



![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)
